7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol is an organic compound that features a naphthalene ring substituted with a pyridin-2-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with naphthalen-2-ol and pyridin-2-ylmethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF).
Procedure: Naphthalen-2-ol is reacted with pyridin-2-ylmethanol under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Catalysts: Using catalysts to increase reaction efficiency.
Continuous Flow Reactors: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing advanced purification methods like chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalen-2-ol derivatives.
Substitution: Halogenated naphthalenes.
Scientific Research Applications
Chemistry
In chemistry, 7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to interact with various biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be utilized in the synthesis of dyes, pigments, and other materials that require specific structural features provided by the naphthalene and pyridine moieties.
Mechanism of Action
The mechanism by which 7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific receptors or enzymes, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
7-Methoxynaphthalen-2-ol: Lacks the pyridin-2-yl group, resulting in different chemical and biological properties.
2-(Naphthalen-1-yl)pyridine: Similar structure but with the pyridine ring directly attached to the naphthalene, affecting its reactivity and applications.
7-(Pyridin-3-ylmethoxy)naphthalen-2-ol: The position of the pyridine ring substitution can influence the compound’s properties and interactions.
Uniqueness
7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol is unique due to the specific positioning of the pyridin-2-ylmethoxy group, which can significantly impact its chemical reactivity and biological activity. This distinct structure allows for unique interactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
109485-92-9 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
7-(pyridin-2-ylmethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C16H13NO2/c18-15-6-4-12-5-7-16(10-13(12)9-15)19-11-14-3-1-2-8-17-14/h1-10,18H,11H2 |
InChI Key |
ZOGFLMDJACQJBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC3=C(C=CC(=C3)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.